2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide
Overview
Description
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide is an organic compound that belongs to the class of glycosyl azides. It is a derivative of glucose where the hydroxyl groups are acetylated, and an azide group is introduced at the anomeric position. This compound is often used as an intermediate in the synthesis of various glycosylated molecules and has applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide typically involves the acetylation of glucose followed by the introduction of the azide group. One common method includes:
Acetylation of Glucose: Glucose is reacted with acetic anhydride in the presence of a catalyst such as pyridine to yield 2,3,4,6-tetra-O-acetyl-D-glucose.
Introduction of Azide Group: The acetylated glucose is then treated with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) to replace the anomeric hydroxyl group with an azide group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:
Large-scale Acetylation: Using industrial reactors to acetylate glucose with acetic anhydride.
Azide Introduction: Employing continuous flow reactors for the azidation step to ensure safety and efficiency, given the potentially hazardous nature of azide compounds.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, such as amines, to form glycosyl amines.
Click Chemistry:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Sodium Azide:
Acetic Anhydride and Pyridine: Used for acetylation.
Copper(I) Catalysts: Employed in click chemistry reactions.
Acids or Bases: Used for hydrolysis of acetyl groups.
Major Products Formed
Glycosyl Amines: Formed by substitution of the azide group.
Triazoles: Formed via click chemistry.
Deacetylated Glucose Derivatives: Formed by hydrolysis of acetyl groups.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex glycosylated molecules.
Medicinal Chemistry: Employed in the development of glycosylated drugs and prodrugs.
Bioconjugation: Utilized in the modification of biomolecules through click chemistry.
Material Science: Applied in the synthesis of glycopolymers and other glycosylated materials.
Mechanism of Action
The mechanism of action of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in bioconjugation and drug development. The acetyl groups protect the hydroxyl functionalities during synthetic transformations and can be removed under controlled conditions to reveal the free hydroxyl groups for further reactions.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide: Similar in structure but contains a bromide group instead of an azide.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide: An isomer with the beta configuration at the anomeric position.
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl azide: Contains benzyl protecting groups instead of acetyl groups.
Uniqueness
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide is unique due to its combination of acetyl protecting groups and the azide functionality, making it a versatile intermediate for various synthetic applications. Its ability to participate in click chemistry and other substitution reactions makes it particularly valuable in the synthesis of complex glycosylated compounds.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYHKRWHCWHAJ-RGDJUOJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369330 | |
Record name | 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20369-61-3 | |
Record name | 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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